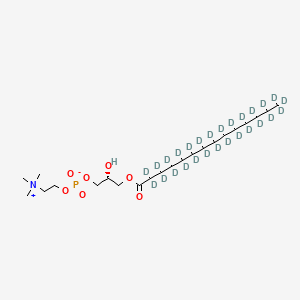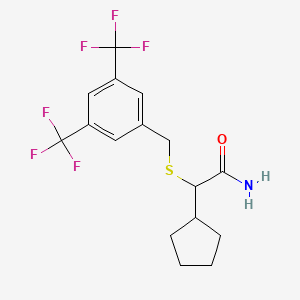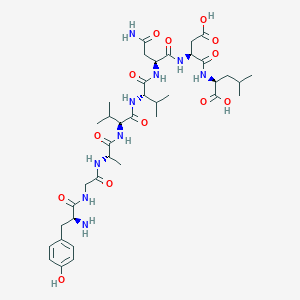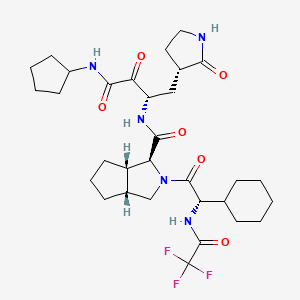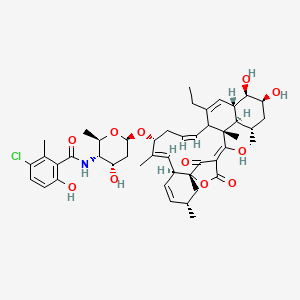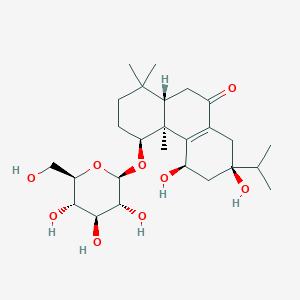
Inflexuside A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Inflexuside A is an abietane diterpenoid compound isolated from the aerial parts of the plant Isodon inflexus. It is known for its significant biological activity, particularly its ability to inhibit lipopolysaccharide (LPS)-activated nitric oxide production in RAW264.7 macrophages .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Inflexuside A is typically isolated from natural sources rather than synthesized through artificial means. The compound is extracted from the aerial parts of Isodon inflexus using standard extraction techniques involving solvents like methanol or ethanol .
Industrial Production Methods
Currently, there are no widely established industrial production methods for this compound. The compound is primarily obtained through extraction from its natural plant source, Isodon inflexus .
Análisis De Reacciones Químicas
Types of Reactions
Inflexuside A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
Inflexuside A has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of diterpenoids and their chemical properties.
Biology: It is used to study the biological effects of diterpenoids, particularly their anti-inflammatory and immunomodulatory activities.
Medicine: It is investigated for its potential therapeutic effects, including its ability to inhibit nitric oxide production, which is relevant in conditions involving inflammation and immune response.
Mecanismo De Acción
Inflexuside A exerts its effects by inhibiting the production of nitric oxide in macrophages. This inhibition is achieved through the suppression of nitric oxide synthase (NOS) activity, particularly in response to lipopolysaccharide (LPS) stimulation. The molecular targets and pathways involved include the downregulation of NOS expression and the inhibition of signaling pathways that lead to NOS activation .
Comparación Con Compuestos Similares
Similar Compounds
Rosmarinic Acid: A compound with similar anti-inflammatory properties, commonly found in various plants.
Carnosic Acid: Another diterpenoid with antioxidant and anti-inflammatory properties, found in rosemary and sage.
Uniqueness
Inflexuside A is unique due to its specific inhibition of nitric oxide production in macrophages, which is not commonly observed in other similar compounds. This makes it a valuable compound for studying the mechanisms of inflammation and immune response .
Propiedades
Fórmula molecular |
C26H42O9 |
|---|---|
Peso molecular |
498.6 g/mol |
Nombre IUPAC |
(4S,4aS,5R,7R,10aS)-5,7-dihydroxy-1,1,4a-trimethyl-7-propan-2-yl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,8,10,10a-octahydrophenanthren-9-one |
InChI |
InChI=1S/C26H42O9/c1-12(2)26(33)9-13-14(28)8-17-24(3,4)7-6-18(25(17,5)19(13)15(29)10-26)35-23-22(32)21(31)20(30)16(11-27)34-23/h12,15-18,20-23,27,29-33H,6-11H2,1-5H3/t15-,16-,17+,18+,20-,21+,22-,23+,25-,26-/m1/s1 |
Clave InChI |
GOCBEYXJHVKABX-WNGISKSKSA-N |
SMILES isomérico |
CC(C)[C@@]1(C[C@H](C2=C(C1)C(=O)C[C@@H]3[C@@]2([C@H](CCC3(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)O)O |
SMILES canónico |
CC(C)C1(CC(C2=C(C1)C(=O)CC3C2(C(CCC3(C)C)OC4C(C(C(C(O4)CO)O)O)O)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


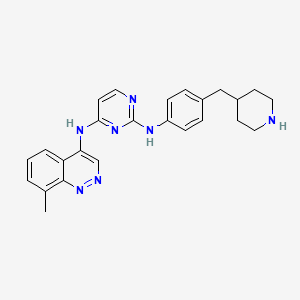
![1-[(2R,3S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401653.png)
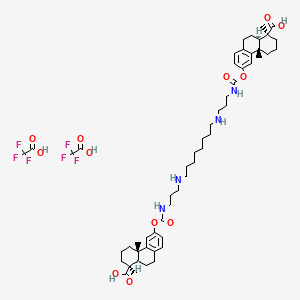
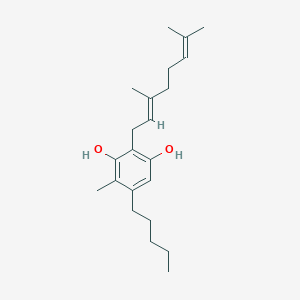
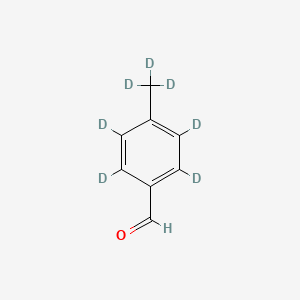

![N-[(2R)-3-[4-[2-[3,5-dichloro-4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]-2-hydroxypropyl]methanesulfonamide](/img/structure/B12401693.png)
